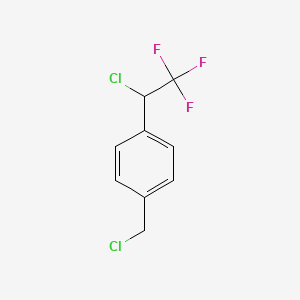
2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione is a complex organic compound characterized by the presence of a benzofuran ring fused with an isoindoline-1,3-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione typically involves a multi-step process. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of transition-metal-catalyzed reactions and organocatalytic methods, which offer robust techniques for constructing complex heterocyclic structures . Additionally, solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes or receptors, leading to changes in cellular processes . The compound’s structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar reactivity and applications.
Benzofuran derivatives: Compounds with the benzofuran ring structure also display comparable chemical properties and biological activities.
Uniqueness
2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione is unique due to the presence of both the 5-fluoro-2,3-dihydrobenzofuran and isoindoline-1,3-dione moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
2-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c18-14-5-6-15-10(7-8-22-15)13(14)9-19-16(20)11-3-1-2-4-12(11)17(19)21/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNSBJCBZCEXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2)F)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12515068.png)

![Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate](/img/structure/B12515074.png)
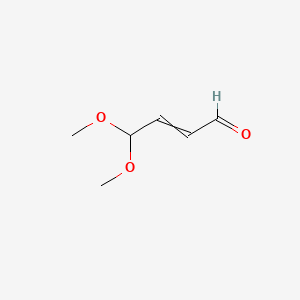
![3-Hydroxy-13,14-dimethyl-11,12,15,16-tetrahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12515092.png)
![Benzene, pentafluoro[(4-iodophenyl)ethynyl]-](/img/structure/B12515097.png)
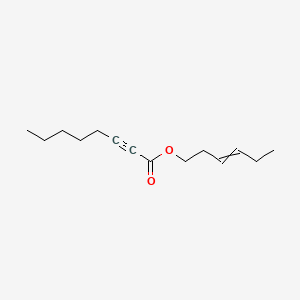
![1,1'-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene](/img/structure/B12515102.png)
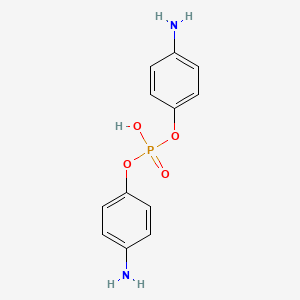
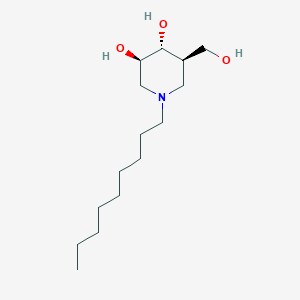
![1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline](/img/structure/B12515121.png)
![[(5-Methyl-3-propylhept-5-en-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12515141.png)
